
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound that has been the subject of extensive scientific research. It is a member of the family of pyran-2,4-diones, which are known for their diverse biological activities. This compound has been found to have a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects. In
作用機序
The mechanism of action of 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Its anticancer effects may be due to its ability to induce apoptosis and inhibit cell proliferation. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have neuroprotective, hepatoprotective, and cardioprotective effects. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione in lab experiments is its low toxicity. It has been shown to be relatively safe in animal studies, with no significant adverse effects reported. In addition, it is readily available and easy to synthesize. However, one limitation is its poor solubility in water, which may make it difficult to use in certain experiments. Further studies are needed to address this issue.
将来の方向性
There are several future directions for research on 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. In addition, further studies are needed to optimize its synthesis method and improve its solubility in water. Overall, 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione is a promising compound with a range of potential applications in the field of medicine and biomedical research.
合成法
The synthesis of 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione has been described in the literature. One method involves the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with cinnamoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with cinnamic acid in the presence of a catalyst such as p-toluenesulfonic acid. Both methods have been shown to produce 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione in good yields.
科学的研究の応用
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. In addition, it has been shown to have neuroprotective, hepatoprotective, and cardioprotective effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
製品名 |
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC名 |
6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2,4-dione |
InChI |
InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,14H,1H3/b8-7+ |
InChIキー |
VPYUEWGWFJDJNO-BQYQJAHWSA-N |
異性体SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=CC=C2 |
正規SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



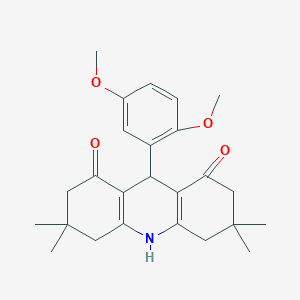
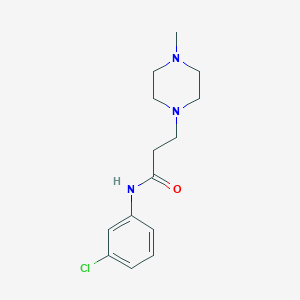
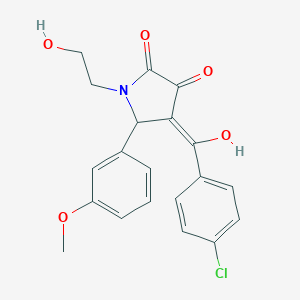


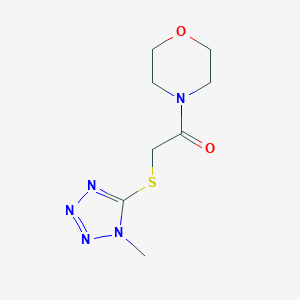

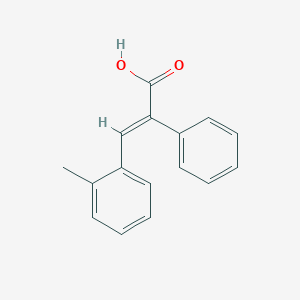





![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)